molecular formula C15H30O3 B1237189 2-Hydroxypentadecanoic acid CAS No. 2507-54-2

2-Hydroxypentadecanoic acid

Cat. No.: B1237189
CAS No.: 2507-54-2
M. Wt: 258.4 g/mol
InChI Key: NKASEPJANRVKDD-UHFFFAOYSA-N
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Description

2-Hydroxypentadecanoic acid is a 2-hydroxy fatty acid that is derived from pentadecanoic acid by substituting a hydroxy group at the second position. This compound is known for its role as a fungal metabolite and has been manually annotated by the ChEBI Team .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypentadecanoic acid can be synthesized through various routes. One method involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to this compound . Another approach involves the synthesis from 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypentadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxypentadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxypentadecanoic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor. It interacts with various molecular targets and pathways, including those involved in fungal metabolism . The specific pathways and molecular targets are still under investigation, but its role as a hydroxy fatty acid suggests involvement in lipid metabolism and signaling pathways.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxy group at the second position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxy fatty acids and influences its reactivity and role in metabolic processes.

Properties

IUPAC Name

2-hydroxypentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14,16H,2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKASEPJANRVKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947933
Record name 2-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-54-2
Record name 2-Hydroxypentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2507-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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